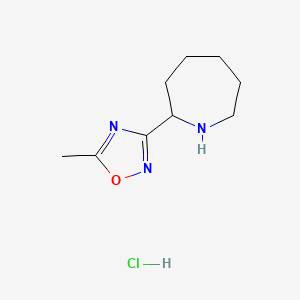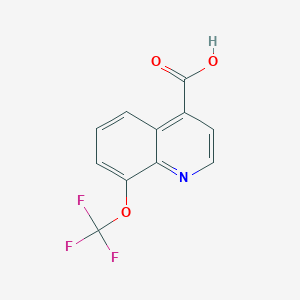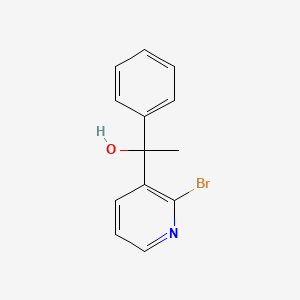
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
説明
“1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol” is a chemical compound. It has a molecular weight of 243.1 . The compound is also known as “1-(2-BROMOPYRIDIN-3-YL)PYRROLIDIN-3-OL” and has a CAS Number of 1563531-07-6 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo [1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H8BrNO, and its molecular weight is 202.05. The InChI code for this compound is 1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3.
Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For example, 2-Bromopyridin-3-yl sulfurofluoridate can be used in the Pd-catalyzed Suzuki-Miyuara cross-coupling reaction . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyuara reactions, such as bromides, chlorides, and triflates .
科学的研究の応用
Application in Synthesis of Complex Ligands
- Ligand Synthesis : The compound has been utilized in the synthesis of complex ligands. For example, monoarylated bromopyridines, which can be derived from 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol, undergo Pd-catalyzed aryl amination, leading to the formation of aminopyridinate ligands. These ligands are useful in various coordination chemistry applications (Scott, Schareina, Tok, & Kempe, 2004).
Role in Organic Synthesis and Chemical Reactions
- Regioselectivity in Cyclization Reactions : This compound plays a role in the study of regioselectivity during cyclization reactions. Its structure determination is essential in confirming the formation of certain biologically active substances (Perekhoda et al., 2017).
- Oxidative Bromination Catalyst : It has been used as a precursor in oxidative bromination reactions. In these processes, it contributes to the formation of various brominated organic compounds, which are significant in organic synthesis (Maurya et al., 2014).
- Polysulfide Polymer Studies : The compound is involved in the study of polysulfide polymers. It reacts with sodium disulfide or sodium tetrasulfide, aiding in understanding the distribution and formation of polysulfides (Ganesh & Kishore, 1995).
Advanced Materials and Chemical Analysis
- Photovoltaic Material Development : The compound has been studied for its role in improving the efficiency of polymer solar cells. As an additive in blend films, it enhances electron mobility and exciton dissociation, contributing significantly to the field of renewable energy (Jeong et al., 2010).
- X-Ray Crystallography and Structural Analysis : It has been utilized in X-ray crystallography to determine the molecular structure of various compounds, aiding in the identification of novel chemical entities (Wang, Nong, Sht, & Qi, 2008).
Biochemistry and Biotechnology
- Biofuel Production : This compound has been involved in the study of biofuel production. Specifically, its derivative, 2-phenylethanol, has been produced biologically, presenting a sustainable method for biofuel generation (Zhang et al., 2014).
特性
IUPAC Name |
1-(2-bromopyridin-3-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-13(16,10-6-3-2-4-7-10)11-8-5-9-15-12(11)14/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVOIWEJQETGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=C(N=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


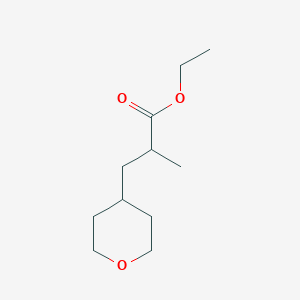
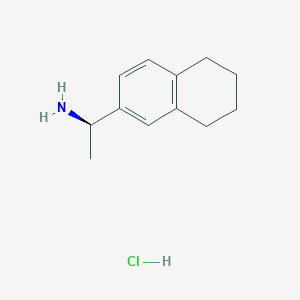
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)
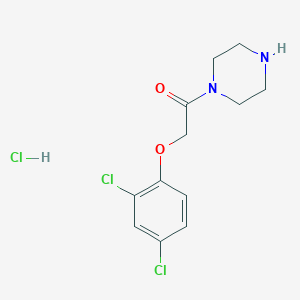
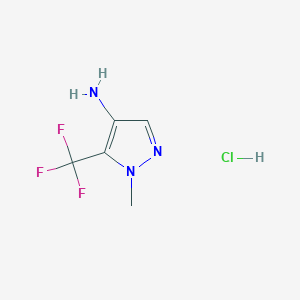
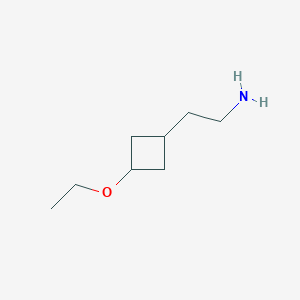
![(2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1448553.png)
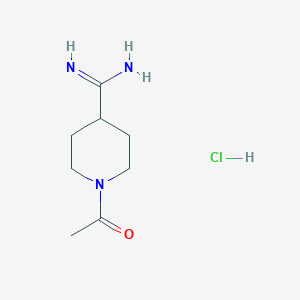
![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)
